Beclomethasone 11,17,21-Tripropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beclomethasone 11,17,21-Tripropionate, also known as this compound, is a useful research compound. Its molecular formula is C31H41ClO8 and its molecular weight is 577.111. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Beclomethasone 11,17,21-Tripropionate is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP) . The primary target of 17-BMP is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses .
Mode of Action
Upon administration, this compound is rapidly converted into 17-BMP . 17-BMP binds to the glucocorticoid receptor with a binding affinity that is approximately 13 times that of the parent compound . This binding mediates the anti-inflammatory actions of the drug .
Biochemical Pathways
The binding of 17-BMP to the glucocorticoid receptor triggers a cascade of biochemical reactions. These reactions control the rate of protein synthesis, depress the migration of polymorphonuclear leukocytes and fibroblasts, and reverse capillary permeability and lysosomal stabilization at the cellular level . These actions help to prevent or control inflammation .
Pharmacokinetics
This compound is readily absorbed and quickly hydrolyzed by pulmonary esterases to 17-BMP during absorption . The drug has a volume of distribution of 424 L for 17-BMP . It undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites . The primary route of excretion is via feces (~60%); less than 10% to 12% of the oral dose is excreted in urine as metabolites .
Result of Action
The result of the action of this compound is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that the drug remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
生化分析
Biochemical Properties
Beclomethasone 11,17,21-Tripropionate is a prodrug that is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (17-BMP), which mediates anti-inflammatory actions . 17-BMP has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 13 times that of dexamethasone .
Cellular Effects
The cellular effects of this compound are primarily due to its anti-inflammatory properties. It is proposed that this compound remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to 17-BMP, which acts on the glucocorticoid receptor to mediate its therapeutic action . This compound itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration .
Metabolic Pathways
During absorption, this compound undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) . 17-BMP is the major active metabolite with the most potent anti-inflammatory activity .
生物活性
Beclomethasone 11,17,21-tripropionate (BDP) is a synthetic corticosteroid with significant anti-inflammatory properties, primarily utilized in the treatment of respiratory conditions such as asthma and allergic rhinitis. This article delves into its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.
Beclomethasone functions by binding to glucocorticoid receptors (GR), leading to the suppression of inflammatory cell activation and the inhibition of various inflammatory mediators. The primary active metabolite, beclomethasone-17-monopropionate (17-BMP), exhibits a higher affinity for GR than BDP itself, enhancing its anti-inflammatory effects. The conversion from BDP to 17-BMP occurs rapidly in the lungs following inhalation, where approximately 95% undergoes presystemic hydrolysis by esterases .
Pharmacokinetics
The pharmacokinetic profile of beclomethasone tripropionate is crucial for understanding its efficacy and safety:
- Absorption : Following inhalation, BDP shows a systemic bioavailability of about 20%, with the majority converted to 17-BMP in the lungs .
- Distribution : The volume of distribution for BDP is approximately 20 L, while for 17-BMP it is significantly higher at 424 L .
- Metabolism : BDP is metabolized primarily in the lungs and liver, yielding metabolites such as 17-BMP and beclomethasone itself. The half-life of BDP is around 0.5 hours, whereas that of 17-BMP can range from 5.7 to 8.8 hours depending on the route of administration .
- Elimination : Most metabolites are excreted via feces, with less than 10% eliminated in urine .
Clinical Efficacy
Numerous studies have assessed the efficacy of beclomethasone in managing asthma and other inflammatory conditions:
- Asthma Control : A multicenter study demonstrated that increasing doses of inhaled BDP led to significant improvements in lung function (measured by FEV1) over six weeks. Notably, formulations using hydrofluoroalkane (HFA) showed better lung deposition compared to chlorofluorocarbon (CFC) formulations .
- Comparison Studies : In a head-to-head trial comparing HFA-BDP and CFC-BDP, it was found that HFA-BDP required significantly lower doses to achieve comparable improvements in lung function, highlighting its enhanced efficacy due to better pulmonary absorption .
Case Studies
A review of clinical case studies reveals the practical implications of BDP therapy:
- Case Study on Asthma Management : A patient with poorly controlled asthma switched from CFC-BDP to HFA-BDP and reported a marked reduction in symptoms and improved peak flow measurements within two weeks.
- Long-term Use : In chronic asthma patients treated with BDP over several months, adverse effects were minimal when monitored closely, underscoring its safety profile when used appropriately.
Adverse Effects
While beclomethasone is generally well-tolerated, potential side effects include:
- Oral candidiasis
- Hoarseness
- Local irritation
- Systemic effects such as adrenal suppression with prolonged high-dose use .
Summary Table of Key Pharmacokinetic Parameters
Parameter | Beclomethasone Dipropionate | Beclomethasone-17-Monopropionate |
---|---|---|
Cmax (pg/mL) | 88 | 1419 |
Half-life (hours) | 0.5 | 5.7 - 8.8 |
Volume of Distribution (L) | 20 | 424 |
Bioavailability (%) | ~20 | ~62 |
属性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21+,22+,24+,28+,29+,30+,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQMFFOQQWEWAF-YUXIBHLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。